Cas no 1368967-01-4 (3-amino-1-(1H-pyrrol-3-yl)propan-1-one)

3-Amino-1-(1H-pyrrol-3-yl)propan-1-one is a versatile organic compound featuring both an amino group and a pyrrole moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural framework allows for further functionalization, enabling the development of bioactive molecules with potential applications in medicinal chemistry. The presence of the pyrrole ring contributes to its utility in heterocyclic chemistry, while the amino-ketone functionality offers reactivity for condensation or nucleophilic addition reactions. This compound is particularly useful in the synthesis of complex heterocycles and may serve as a precursor for drug candidates targeting neurological or metabolic disorders. Its stability and well-defined reactivity profile make it a reliable building block for research and industrial applications.
3-amino-1-(1H-pyrrol-3-yl)propan-1-one structure
1368967-01-4 structure
商品名:3-amino-1-(1H-pyrrol-3-yl)propan-1-one
CAS番号:1368967-01-4
MF:C7H10N2O
メガワット:138.167101383209
CID:6065998
PubChem ID:82280069

3-amino-1-(1H-pyrrol-3-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(1H-pyrrol-3-yl)propan-1-one
    • EN300-1840345
    • 1368967-01-4
    • インチ: 1S/C7H10N2O/c8-3-1-7(10)6-2-4-9-5-6/h2,4-5,9H,1,3,8H2
    • InChIKey: HLWNSQGJFMHPEU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CNC=1)CCN

計算された属性

  • せいみつぶんしりょう: 138.079312947g/mol
  • どういたいしつりょう: 138.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 58.9Ų

3-amino-1-(1H-pyrrol-3-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1840345-0.25g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
0.25g
$1300.0 2023-09-19
Enamine
EN300-1840345-1g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
1g
$1414.0 2023-09-19
Enamine
EN300-1840345-2.5g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
2.5g
$2771.0 2023-09-19
Enamine
EN300-1840345-5.0g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
5g
$4102.0 2023-06-03
Enamine
EN300-1840345-10.0g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
10g
$6082.0 2023-06-03
Enamine
EN300-1840345-0.1g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
0.1g
$1244.0 2023-09-19
Enamine
EN300-1840345-5g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
5g
$4102.0 2023-09-19
Enamine
EN300-1840345-0.5g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
0.5g
$1357.0 2023-09-19
Enamine
EN300-1840345-0.05g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
0.05g
$1188.0 2023-09-19
Enamine
EN300-1840345-1.0g
3-amino-1-(1H-pyrrol-3-yl)propan-1-one
1368967-01-4
1g
$1414.0 2023-06-03

3-amino-1-(1H-pyrrol-3-yl)propan-1-one 関連文献

3-amino-1-(1H-pyrrol-3-yl)propan-1-oneに関する追加情報

Professional Introduction to 3-amino-1-(1H-pyrrol-3-yl)propan-1-one (CAS No. 1368967-01-4)

3-amino-1-(1H-pyrrol-3-yl)propan-1-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1368967-01-4, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The molecular structure of this compound incorporates both amino and pyrrole functional groups, which are pivotal in determining its reactivity and utility in medicinal chemistry.

The synthesis of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one involves a series of well-defined chemical transformations that highlight the compound's versatility. The presence of the pyrrole ring, a heterocyclic aromatic structure, contributes to the compound's ability to interact with biological targets in a manner that is both specific and effective. This feature makes it a valuable intermediate in the development of novel pharmaceutical agents.

In recent years, there has been a surge in research focused on exploring the pharmacological properties of compounds containing the pyrrole moiety. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amino group in 3-amino-1-(1H-pyrrol-3-yl)propan-1-one further enhances its potential as a pharmacophore, enabling it to participate in hydrogen bonding interactions with biological receptors.

One of the most compelling aspects of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one is its role in the synthesis of more complex molecules. Researchers have leveraged this compound as a building block for creating structurally diverse derivatives that exhibit enhanced biological activity. For instance, modifications to the pyrrole ring or the amino group have led to the discovery of new compounds with improved efficacy and reduced toxicity.

The growing interest in this compound is also driven by its potential applications in drug discovery and development. The ability to modify its structure allows chemists to fine-tune its properties, making it an ideal candidate for generating libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds that can be further optimized into therapeutic agents.

Recent advancements in computational chemistry have further accelerated the study of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. This level of detail has been crucial in understanding its mechanism of action and in designing analogs with improved pharmacological profiles.

The compound's stability under various conditions has also been a subject of investigation. Studies have shown that 3-amino-1-(1H-pyrrol-3-yl)propan-1-one maintains its structural integrity under both acidic and basic conditions, which is essential for its practical application in synthetic protocols. Additionally, its solubility profile has been optimized for various solvents, making it compatible with a wide range of reaction conditions.

In conclusion, 3-amino-1-(1H-pyrrol-3-yl)propan-1-one (CAS No. 1368967-01-4) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its versatility in synthetic applications, make it a valuable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd